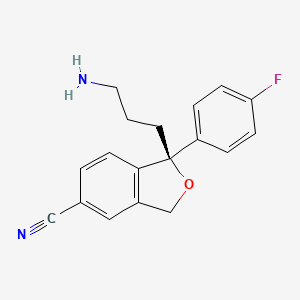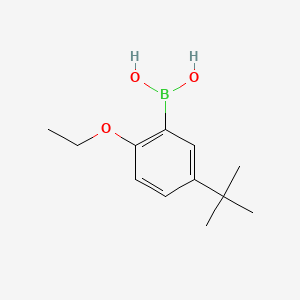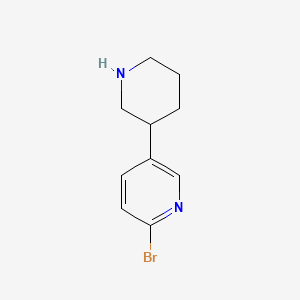
双去甲基西酞普兰
描述
Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram, which is the S-enantiomer of citalopram. Like its parent compounds, didesmethylescitalopram functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of escitalopram by increasing serotonin levels in the brain .
科学研究应用
Didesmethylescitalopram has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of SSRI metabolites.
Biology: Investigated for its role in modulating serotonin levels and its effects on neurotransmission.
Medicine: Studied for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant formulations.
作用机制
Target of Action
Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram . Like escitalopram, it functions as a Selective Serotonin Reuptake Inhibitor (SSRI) . The primary target of Didesmethylescitalopram is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the synaptic cleft. By inhibiting this transporter, Didesmethylescitalopram increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
Didesmethylescitalopram, as an SSRI, works by binding to the SERT, thereby inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This increased serotonin availability is thought to contribute to the alleviation of depressive and anxiety symptoms .
Biochemical Pathways
The action of Didesmethylescitalopram primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the serotonergic transmission in the central nervous system . This can lead to secondary changes in other neurotransmitter systems, potentially affecting the overall balance of neurotransmitters in the brain .
Pharmacokinetics
It is known that its elimination half-life is approximately100 hours . This long half-life suggests that the compound stays in the body for an extended period, which could contribute to its therapeutic effects .
Result of Action
The increased serotonin availability resulting from the action of Didesmethylescitalopram can lead to improvements in mood and reductions in anxiety and depressive symptoms . As an active metabolite of escitalopram, Didesmethylescitalopram is thought to contribute to the overall therapeutic benefits of its parent drug .
Action Environment
The action of Didesmethylescitalopram, like other SSRIs, can be influenced by various environmental factors. For instance, factors such as the individual’s overall health status, the presence of other medications, and genetic factors can affect the drug’s metabolism and efficacy . .
生化分析
Biochemical Properties
Didesmethylescitalopram, like its parent compound escitalopram, functions as a selective serotonin reuptake inhibitor (SSRI) . This means it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .
Cellular Effects
As an SSRI, Didesmethylescitalopram increases the level of serotonin in the synaptic cleft, which can affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving serotonin receptors. This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
Didesmethylescitalopram exerts its effects at the molecular level primarily through its interaction with the serotonin transporter protein. By binding to this transporter, it inhibits the reuptake of serotonin, leading to an increase in the extracellular concentration of serotonin. This enhances serotonergic neurotransmission, which can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of Didesmethylescitalopram at different dosages in animal models are not well-studied. Ssris like escitalopram have been studied extensively. Generally, the effects of these drugs are dose-dependent, with higher doses leading to greater increases in extracellular serotonin. High doses can also lead to toxic or adverse effects .
Metabolic Pathways
Didesmethylescitalopram is involved in the metabolic pathway of the parent drug, escitalopram This likely involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
As an SSRI, it is likely to be transported into cells via the serotonin transporter, and distributed throughout the body via the bloodstream .
Subcellular Localization
As an SSRI, it is likely to be found in areas of the cell where the serotonin transporter is present, such as the presynaptic neuron .
准备方法
Synthetic Routes and Reaction Conditions: Didesmethylescitalopram can be synthesized through the demethylation of escitalopram. The process involves the removal of methyl groups from escitalopram, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of didesmethylescitalopram follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound, ensuring high purity and yield .
Types of Reactions:
Oxidation: Didesmethylescitalopram can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly involving the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are often used in substitution reactions.
Major Products:
Oxidation: Oxidized metabolites of didesmethylescitalopram.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Desmethylcitalopram: Another metabolite of citalopram, also functions as an SSRI.
Desmethylsertraline: A metabolite of sertraline, another SSRI.
Desmethylvenlafaxine: A metabolite of venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI).
Norfluoxetine: A metabolite of fluoxetine, another SSRI.
Comparison: Didesmethylescitalopram is unique in its high selectivity for the serotonin transporter, which contributes to its therapeutic efficacy and lower side effect profile. Compared to desmethylcitalopram, didesmethylescitalopram has a longer elimination half-life, making it more suitable for sustained therapeutic effects .
属性
IUPAC Name |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168066 | |
| Record name | (S)-Didemethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166037-78-1 | |
| Record name | (S)-Didemethylcitalopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166037-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesmethylescitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Didemethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESMETHYLESCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)





